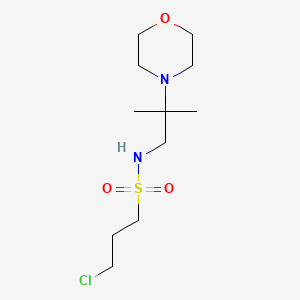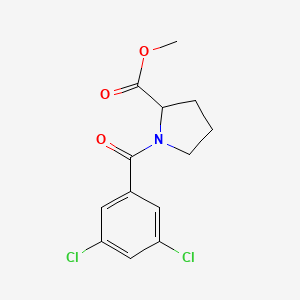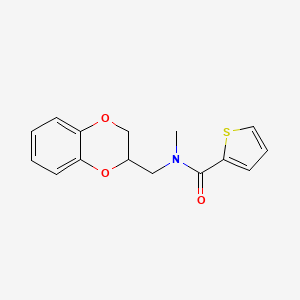![molecular formula C14H16BrN3O2S B7545381 3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not affect normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. Additionally, this compound has been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one in lab experiments is its low toxicity and high selectivity for cancer cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for the research of 3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one. One direction is to further investigate its anticancer properties and optimize its use in cancer therapy. Additionally, this compound could be studied for its potential applications in other fields, such as anti-inflammatory agents and antimicrobial agents. Further research is also needed to fully understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one involves the reaction of 2-bromobenzyl mercaptan with 2-(chloromethyl)oxolane in the presence of a base, followed by the reaction with 4-amino-1,2,4-triazole-5(4H)-one. The reaction yields a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one has shown potential applications in various fields of scientific research. It has been used as a building block for the synthesis of other compounds, such as antifungal and antibacterial agents. Additionally, this compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c15-12-6-2-1-4-10(12)9-21-14-17-16-13(19)18(14)8-11-5-3-7-20-11/h1-2,4,6,11H,3,5,7-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRAKOVERHEPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)NN=C2SCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)


![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)

![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)

![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)